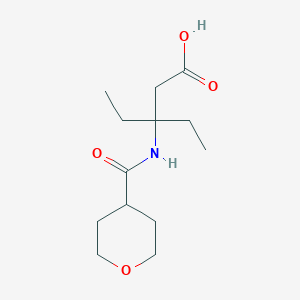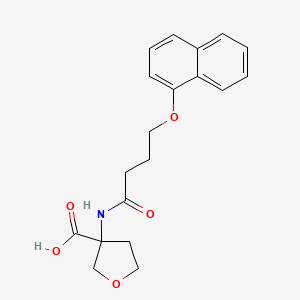![molecular formula C15H19NO6 B6663810 3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663810.png)
3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxolane ring, a phenoxyethoxy group, and a carboxylic acid functional group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of the oxolane ring, followed by the introduction of the phenoxyethoxy group through etherification reactions. The final step involves the acetylation of the amino group and the formation of the carboxylic acid functional group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The phenoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The phenoxyethoxy group may facilitate binding to certain enzymes or receptors, while the oxolane ring and carboxylic acid functional group contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenoxyethoxy)acetic acid: Shares the phenoxyethoxy group but lacks the oxolane ring and amino group.
3-Aminooxolane-3-carboxylic acid: Contains the oxolane ring and amino group but lacks the phenoxyethoxy group.
Phenoxyacetic acid: Contains the phenoxy group but lacks the ethoxy linkage and oxolane ring.
Uniqueness
3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[[2-(2-phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c17-13(16-15(14(18)19)6-7-21-11-15)10-20-8-9-22-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACERIXGIVPXYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)COCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethyl-3-[(2-methylfuran-3-carbonyl)amino]pentanoic acid](/img/structure/B6663728.png)
![3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid](/img/structure/B6663736.png)

![3-Ethyl-3-[[1-(2-phenylacetyl)piperidine-3-carbonyl]amino]pentanoic acid](/img/structure/B6663748.png)
![3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6663762.png)
![3-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663770.png)
![3-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663774.png)
![3-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663780.png)
![3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663782.png)
![3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663795.png)

![3-[[5-Methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663817.png)
![3-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663839.png)
![3-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663847.png)
